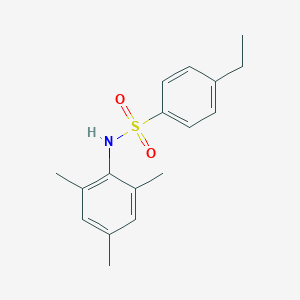
4-ethyl-N-mesitylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-N-mesitylbenzenesulfonamide is a chemical compound with the molecular formula C17H21NO2S . It has a molecular weight of 303.4g/mol. This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 4-ethyl-N-mesitylbenzenesulfonamide consists of 17 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 303.419 Da, and the monoisotopic mass is 303.129303 Da .Applications De Recherche Scientifique
Catalytic Applications
- Catalysis and Organic Synthesis : Sulfonamides, including structures related to 4-ethyl-N-mesitylbenzenesulfonamide, have been employed as catalysts in organic transformations. For instance, the 1,4-addition of diorganozincs to α,β-unsaturated ketones catalyzed by a copper(I)-sulfonamide combined system highlights the utility of sulfonamide compounds in facilitating nearly quantitative yields of β-substituted ketones. This process demonstrates the ethyl group's preferential migration over methyl and phenyl groups, underscoring the significance of ethyl substitutions in sulfonamide-based catalysis (Kitamura et al., 2000).
Structural and Computational Studies
- Crystal Structure and Tautomerism : The structural complexity and tautomerism in sulfonamides have been explored through the crystal structure analysis of sulfonamide derivatives. For example, distinguishing tautomerism in the crystal structure of sulfonamide compounds using DFT-D calculations and solid-state NMR illustrates the intricate balance between different tautomeric forms, which has implications for understanding the reactivity and properties of these compounds (Li et al., 2014).
Medicinal Chemistry Applications
- Anticancer and Anticonvulsant Profiles : Research into sulfonamide derivatives has revealed their potential in developing new therapeutic agents. Syntheses and evaluation of novel amide derivatives of branched aliphatic carboxylic acids with 4-aminobenzensulfonamide have shown promising anticonvulsant profiles and moderate teratogenicity, indicating their utility in creating safer antiepileptic drugs (Hen et al., 2010).
Material Science Applications
- Functionalized Polymeric Materials : The synthesis of poly(N-protected ethylene imine-alt-ethylene sulfide) block copolymers demonstrates the role of sulfonamide compounds in modifying polymeric materials. These copolymers show high solubility in common organic solvents and thermal stability, making them suitable for various applications in material science (Hori et al., 2011).
Environmental and Green Chemistry
- Green Chemistry in Suzuki Couplings : The exploration of green Suzuki coupling reactions using water as a solvent exemplifies the application of sulfonamide derivatives in developing environmentally friendly synthetic methodologies. This approach aligns with the principles of green chemistry, promoting the use of less toxic solvents and more sustainable processes (Costa et al., 2012).
Mécanisme D'action
The mechanism of action of sulfonamides, including 4-ethyl-N-mesitylbenzenesulfonamide, involves the inhibition of dihydropteroate synthetase, an enzyme necessary for the production of folate . By inhibiting this enzyme, sulfonamides prevent the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division or replication .
Propriétés
IUPAC Name |
4-ethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-5-15-6-8-16(9-7-15)21(19,20)18-17-13(3)10-12(2)11-14(17)4/h6-11,18H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDUWAWRJPDXAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B411021.png)
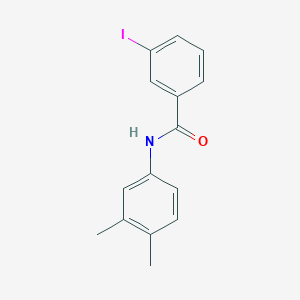
![2-[2-(2,4-dimethoxyphenyl)imino-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B411025.png)
![N-(2,6-dimethylphenyl)-2-[3-(2-hydroxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B411027.png)
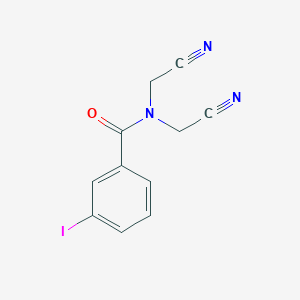
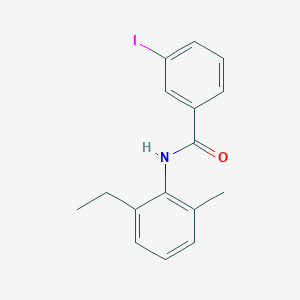
![Dimethyl 2-[(3-iodobenzoyl)amino]terephthalate](/img/structure/B411033.png)
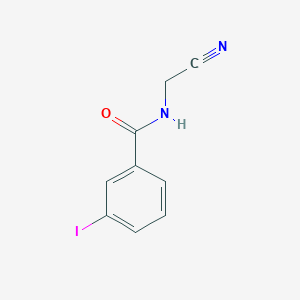
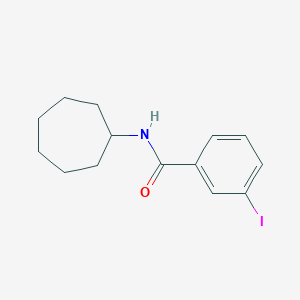
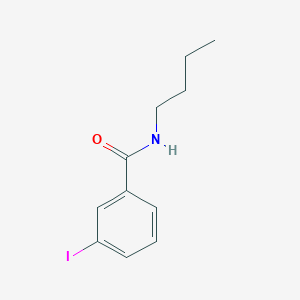
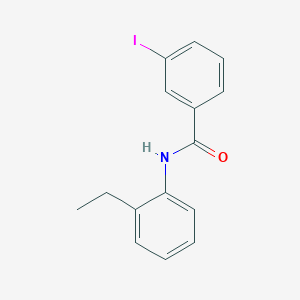


acetate](/img/structure/B411043.png)